N-(3,5-Dibromophenyl)pivalamide
Overview
Description
“N-(3,5-Dibromophenyl)pivalamide” is a chemical compound with the CAS Number: 1020252-74-7 . It has a molecular weight of 335.04 and its molecular formula is C11H13Br2NO . The IUPAC name for this compound is N-(3,5-dibromophenyl)-2,2-dimethylpropanamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13Br2NO/c1-11(2,3)10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) . This indicates that the molecule consists of a pivalamide group (2,2-dimethylpropanamide) attached to a 3,5-dibromophenyl group.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 335.03500 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Application in Cystic Fibrosis Therapy
N-(3,5-Dibromophenyl)pivalamide is related to compounds used in cystic fibrosis therapy. A similar compound, N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, was found to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This indicates that derivatives of this compound might play a role in developing treatments for cystic fibrosis (Yu et al., 2008).
Antibacterial Applications
Research into the behavior of related compounds, such as 3-hydrazino-6-aryl-1,2,4-triazin-5-one towards active electrophilic compounds, has shown that N-[2-(3-(3/5-(4-Nitrophenyl)-5/3-thioxo-1H-1,2,4-triazol-1-yl)-5-oxo-1,2,4-triazin-6-yl)phenyl]pivalamides exhibit antibacterial activity. This suggests potential antibacterial applications for this compound derivatives (Al-Romaizan, 2019).
Spectroscopic and Structural Analysis
The molecular structure and spectroscopic properties of compounds similar to this compound, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, have been studied. This research provides insights into the physical and chemical characteristics of such compounds, which could be useful in various scientific applications (Atalay et al., 2016).
Enzyme Inhibition Studies
This compound derivatives have been explored for their enzyme inhibitory properties. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide has shown significant inhibition activity against various enzymes, indicating potential therapeutic applications (Saeed et al., 2022).
Safety and Hazards
“N-(3,5-Dibromophenyl)pivalamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
N-(3,5-dibromophenyl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO/c1-11(2,3)10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRDVBBRQWCCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674364 | |
Record name | N-(3,5-Dibromophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020252-74-7 | |
Record name | N-(3,5-Dibromophenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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